2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide is a complex organic compound that features a benzothiazole moiety linked to an isoquinoline derivative through a sulfanyl bridge
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S2/c1-34-23-12-17-9-10-30-22(19(17)14-25(23)36-3)11-18-13-24(35-2)26(37-4)15-21(18)31-28(33)16-38-29-32-20-7-5-6-8-27(20)39-29/h5-10,12-15H,11,16H2,1-4H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYOOJRDYVBAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)CSC4=NC5=CC=CC=C5S4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide typically involves multiple steps, starting with the preparation of the benzothiazole and isoquinoline intermediates. The key steps include:
Formation of Benzothiazole Intermediate: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Preparation of Isoquinoline Intermediate: The isoquinoline derivative can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Coupling Reaction: The final step involves the coupling of the benzothiazole and isoquinoline intermediates through a sulfanyl bridge, typically using a thiolating agent such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the isoquinoline moiety can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anticancer, antimicrobial, or antiviral agent due to its complex structure and functional groups.
Materials Science: It can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzothiazole moiety is known to interact with DNA and proteins, potentially leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide is unique due to the presence of both benzothiazole and isoquinoline moieties, which provide a diverse range of chemical reactivity and potential biological activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
